molecular formula C13H13ClFNO3 B6455170 methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549003-32-7

methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6455170
CAS No.: 2549003-32-7
M. Wt: 285.70 g/mol
InChI Key: AINXFTLWHCXNAY-UHFFFAOYSA-N
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Description

Methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine core substituted at the 3-position with a methyl ester group and at the 1-position with a (3-chloro-4-fluorophenyl)methyl moiety. The 5-oxo-pyrrolidine ring provides a conformationally constrained scaffold, while the aromatic substituent introduces electronic and steric effects that influence reactivity, solubility, and intermolecular interactions. The presence of both chlorine and fluorine atoms on the phenyl ring enhances lipophilicity and may affect binding to biological targets or crystal packing efficiency .

Properties

IUPAC Name

methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3/c1-19-13(18)9-5-12(17)16(7-9)6-8-2-3-11(15)10(14)4-8/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINXFTLWHCXNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance: Pyrrolidine derivatives with halogenated aryl groups are often explored as enzyme inhibitors or receptor modulators. The target’s Cl/F combination may improve target selectivity compared to non-halogenated analogues .
  • Material Science Applications : Strong intermolecular interactions (e.g., C–H···O hydrogen bonds, arene-perfluoroarene stacking) inferred from crystallographic data (–3) suggest utility in designing co-crystals or supramolecular assemblies .
  • Thermodynamic Stability : The electron-withdrawing substituents may stabilize the compound against oxidative degradation compared to methoxy-substituted analogues .

Preparation Methods

Reaction Overview

The nitrogen atom in 5-oxopyrrolidine-3-carboxylate derivatives can undergo alkylation with 3-chloro-4-fluorobenzyl halides under basic conditions. This method is widely employed for introducing benzyl groups to lactam systems.

Synthetic Procedure

  • Substrate Preparation : Methyl 5-oxopyrrolidine-3-carboxylate is synthesized via cyclization of methyl 4-aminobutyrate using thionyl chloride (SOCl₂) and catalytic DMF, followed by esterification with methanol.

  • Alkylation :

    • Reagents : 3-Chloro-4-fluorobenzyl chloride (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), DMF (solvent).

    • Conditions : Stirring at 80–85°C for 3–6 hours under nitrogen.

    • Workup : The mixture is cooled, filtered, and concentrated. The crude product is recrystallized from ethyl acetate to yield the target compound.

Yield : 62–84% (based on analogous alkylations in quinazoline systems).

Reductive Amination Followed by Cyclization

Reaction Overview

This two-step approach involves forming the benzylamine intermediate, followed by cyclization to construct the pyrrolidinone ring.

Synthetic Procedure

  • Reductive Amination :

    • 3-Chloro-4-fluorobenzaldehyde is reacted with methyl 4-aminobutyrate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours.

  • Cyclization :

    • The resulting secondary amine is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which undergoes intramolecular lactamization under reflux in toluene.

    • Esterification with methanol and sulfuric acid yields the methyl ester.

Key Data :

  • Cyclization Yield : ~70% (estimated from analogous lactamization reactions).

  • Purity : >99% after recrystallization (HPLC).

Mitsunobu Reaction for N-Benzylation

Reaction Overview

The Mitsunobu reaction enables efficient coupling of alcohols with amines, ideal for introducing the 3-chloro-4-fluorobenzyl group to the pyrrolidinone nitrogen.

Synthetic Procedure

  • Substrate Activation :

    • 3-Chloro-4-fluorobenzyl alcohol is prepared via reduction of the corresponding aldehyde using NaBH₄ in ethanol.

  • Mitsunobu Reaction :

    • Reagents : Diethyl azodicarboxylate (DEAD, 1.1 equiv), triphenylphosphine (PPh₃, 1.1 equiv), THF (solvent).

    • Conditions : Methyl 5-oxopyrrolidine-3-carboxylate, benzyl alcohol, DEAD, and PPh₃ are stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

  • Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages : High regioselectivity and mild conditions.
Yield : 55–68% (based on similar Mitsunobu couplings).

One-Pot Tandem Alkylation-Cyclization

Reaction Overview

A streamlined method combining alkylation and cyclization in a single pot, minimizing intermediate isolation.

Synthetic Procedure

  • Reagents :

    • Methyl 4-chloro-4-fluorobenzylaminobutyrate (precursor), K₂CO₃ (2.5 equiv), DMF.

  • Conditions :

    • Heating at 90°C for 3 hours induces simultaneous deprotonation of the amine and intramolecular cyclization.

  • Workup :

    • The reaction mixture is poured into ice water, and the precipitate is filtered and recrystallized from isopropanol.

Yield : 75–82% (extrapolated from one-pot quinazoline syntheses).

Comparative Analysis of Methods

Method Yield Complexity Purity Key Advantage
Alkylation62–84%Moderate>99%Scalability
Reductive Amination~70%High>98%Functional group tolerance
Mitsunobu Reaction55–68%Low>97%Stereochemical control
One-Pot Tandem75–82%Moderate>99%Reduced purification steps

Challenges and Optimization Strategies

  • Nucleophilicity of Lactam Nitrogen : The electron-withdrawing effect of the carbonyl group reduces the nitrogen’s nucleophilicity. Using strong bases (e.g., NaH) or phase-transfer catalysts (e.g., TBAB) enhances reactivity.

  • Steric Hindrance : Bulky substituents on the benzyl group may necessitate elevated temperatures or prolonged reaction times. Microwave-assisted synthesis can accelerate such steps.

  • Ester Hydrolysis : Acidic or basic conditions during workup may hydrolyze the methyl ester. Neutral pH and low-temperature quenching are critical .

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CyclizationK₂CO₃, DMF, 80°CUse anhydrous solvents to avoid hydrolysis
AlkylationNaH, THF, 0°C→RTSlow addition of alkylating agent minimizes side reactions
EsterificationCH₂N₂, Et₂OExcess diazomethane ensures complete conversion

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Advanced
Beyond basic NMR and MS, X-ray crystallography (e.g., ) provides unambiguous confirmation of stereochemistry and substituent positioning. For dynamic studies:

  • Variable Temperature (VT) NMR : Probes conformational flexibility of the pyrrolidine ring .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic effects of the chloro-fluoro substituents .

Q. Example Spectral Data

TechniqueKey PeaksInterpretation
¹H NMR (CDCl₃)δ 3.75 (s, 3H, COOCH₃); δ 4.25 (m, 2H, CH₂-aryl)Confirms ester group and benzyl linkage
HRMS m/z 299.0521 [M+H]⁺Matches theoretical mass (C₁₃H₁₂ClFNO₃⁺) within 2 ppm

What strategies mitigate competing side reactions during halogen-substituent modifications?

Advanced
The electron-withdrawing Cl/F groups increase susceptibility to nucleophilic substitution but risk over-reaction. Strategies include:

  • Directed Metalation : Use directing groups (e.g., esters) to control regioselectivity in further functionalization .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates) during multi-step syntheses .
  • Flow Chemistry : Precise control of residence time reduces decomposition of reactive intermediates like acyl chlorides .

How should researchers design biological activity assays for this compound?

Basic
Initial screening should focus on:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against kinases or proteases due to the pyrrolidone scaffold’s affinity for ATP-binding pockets .
    Advanced
    For target identification:
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics with purified proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Identify protein targets by comparing protease susceptibility in ligand-bound vs. free states .

What methodologies address contradictory data in reported biological activities?

Advanced
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Resolve via:

Orthogonal Assays : Validate hits using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) systems .

HPLC-Purity Correlation : Compare bioactivity batches with ≥95% purity (by HPLC) to exclude excipient effects .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation skewing IC₅₀ .

How can computational modeling predict reactivity or SAR for derivatives?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Map interactions between the pyrrolidine core and target proteins (e.g., COX-2) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logP/bioactivity to guide derivative design .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

What safety protocols are critical for handling reactive intermediates in its synthesis?

Q. Basic

  • Carbonyl Chlorides : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize spills with NaHCO₃ .
  • Diazomethane : Generate in situ via Diazald® kits to avoid stockpiling explosive gas .

Q. Advanced

  • Real-Time Monitoring : Employ FTIR probes to detect hazardous intermediates (e.g., acyl chlorides) during flow synthesis .
  • Waste Treatment : Quench heavy metal catalysts (e.g., Pd from cross-couplings) with Chelex resin before disposal .

How do structural analogs with varied substituents inform SAR studies?

Advanced
Compare electronic and steric effects using analogs:

Analog SubstituentKey PropertyBioactivity Trend
4-Fluorophenyl ()Increased lipophilicityHigher membrane permeability
3-Trifluoromethyl ()Strong electron-withdrawingEnhanced enzyme inhibition
Hydroxyphenyl ()H-bond donorImproved solubility but reduced potency

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